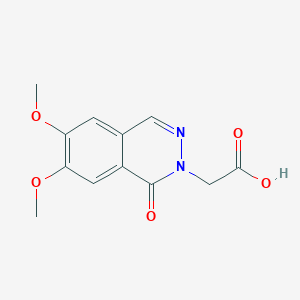

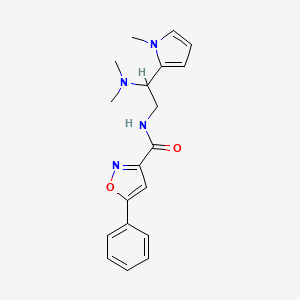

![molecular formula C16H18O6 B2540884 Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate CAS No. 383891-82-5](/img/structure/B2540884.png)

Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate" is a chemical entity that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound has various substituents attached to the benzofuran core, including a methoxy group, a methyl group, and a carboxylate ester function.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . Although the specific compound is not mentioned, this paper provides insight into the synthetic strategies that can be employed to create benzofuran derivatives with complex substituents.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. For example, the structures of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were determined using these methods . Additionally, X-ray crystallography can provide detailed information about the spatial arrangement of atoms within a molecule, as demonstrated for certain methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines led to the formation of different products depending on the reactant ratio . This indicates that the benzofuran core can be a versatile moiety for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their substituents. For example, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were studied, showing that absorption and emission spectra vary with the substituents on the aryl ring bonded to the pyrazole moiety . The crystal structure of the title compound "Propyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate" is stabilized by intermolecular interactions, which can affect the compound's melting point, solubility, and other physical properties .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Gao et al. (2011) described a facile synthesis method for a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This work illustrates the chemical versatility and potential application of benzofuran derivatives in synthesizing complex organic molecules (Gao, Liu, Jiang, & Li, 2011).

Biological Applications

- Ma et al. (2017) isolated new neolignans from Daphniphyllum macropodum Miq, including benzofuran derivatives showing significant anticancer activities by inducing apoptosis in cancer cells. This highlights the therapeutic potential of benzofuran derivatives in cancer treatment (Ma et al., 2017).

Material Science and Catalysis

- Pacheco et al. (2015) investigated the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, involving renewable furans for the production of biobased terephthalic acid precursors. This research demonstrates the application of benzofuran derivatives in developing sustainable materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Antimicrobial and Antitumor Potential

- Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showing antimicrobial activity against various pathogens, indicating the potential of benzofuran derivatives as antimicrobial agents (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012).

Propriétés

IUPAC Name |

methyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-9(2)21-14(17)8-20-11-5-6-13-12(7-11)15(10(3)22-13)16(18)19-4/h5-7,9H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKOVSJDNFPXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)

![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)

![N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2540823.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)